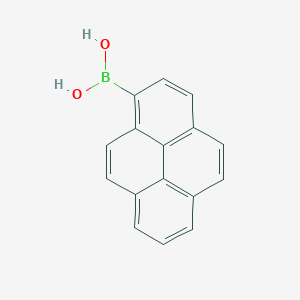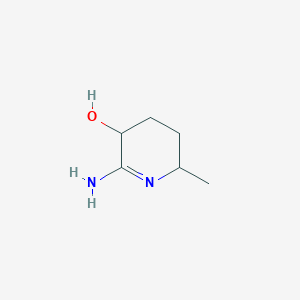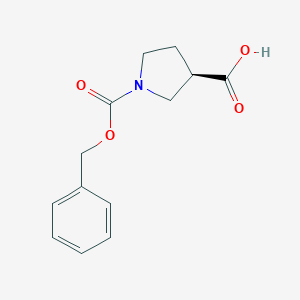
1-Pyrenylboronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-pyrenylboronic acid often involves intermolecular dehydration reactions between pyrenylboronic acid and aromatic diamine. These reactions result in the formation of NBN-doped polycyclic aromatic hydrocarbons (PAHs) with pyrene molecules, showcasing the compound's versatility in creating luminescent materials with potential applications in light-harvesting films (Xiao et al., 2022).
Molecular Structure Analysis
This compound's molecular structure facilitates its binding to DNA strands, enabling efficient photocleavage under visible light irradiation. This interaction is particularly notable in studies demonstrating the compound's ability to cleave supercoiled double-strand circular DNA plasmids through a radical mechanism, mimicking the action of certain antitumor antibiotics (Suenaga et al., 1997; Suenaga et al., 1998).
Chemical Reactions and Properties
Chemically, this compound has been utilized in creating novel fluorescence probes through the selective modification of halloysite nanotubes, demonstrating a highly specific "turn-off" response to hyperoxide, highlighting the compound's chemoselectivity and potential in oxidative stress research (Zhang et al., 2015).
Physical Properties Analysis
The physical properties of this compound derivatives have been explored in the context of their fluorescent characteristics. For instance, its ability to form stable and strongly fluorescent derivatives upon reaction with carboxylic acids has been used in liquid chromatography for the determination of various acids, showcasing the compound's versatility and application in analytical chemistry (Nimura et al., 1988).
Aplicaciones Científicas De Investigación
Fluorescence Quenching for Hypochlorite Detection : Yuan et al. (2016) utilized the fluorescence quenching property of 1-pyrenylboronic acid to develop a method for determining hypochlorite in water. This method is noted for its high selectivity and sensitivity, with a detection limit lower than most existing methods (Yuan et al., 2016).
Photochemical DNA Cleavage : Suenaga et al. (1997) demonstrated that this compound can bind to DNA and induce efficient photocleavage under visible light, a process that can be suppressed by D-fructose due to boronic acid-saccharide complexation (Suenaga et al., 1997).
Modification of Nanotubes for Hydrogen Peroxide Sensing : Zhang et al. (2015) modified halloysite nanotubes with this compound, creating a novel fluorescence probe that shows a specific "turn-off" response to hydrogen peroxide. This method offers a sensitive and selective approach for detecting hydrogen peroxide (Zhang et al., 2015).
Anion Chemosensor Array : Cao et al. (2020) developed a fluorescence chemosensor array using pyrenylboronic acid derivatives for detecting multiple anions. This array is effective for the simultaneous detection and quantitative prediction of various anions in mixtures, employing low-cost and commercially available reagents (Cao et al., 2020).
Fluorescent Labeling in Liquid Chromatography : Nimura et al. (1988) developed 1-pyrenyldiazomethane, a fluorescent labeling reagent derived from this compound, for the liquid chromatographic determination of carboxylic acids. This reagent is noted for its stability and sensitivity, enhancing the detection of various acids (Nimura et al., 1988).
Glucose Sensing : Huang et al. (2013) used aggregates of an amphiphilic monoboronic acid with a pyrene fluorophore for sensitive and selective fluorescent sensing of glucose in aqueous solutions (Huang et al., 2013).
Mecanismo De Acción
Target of Action
1-Pyrenylboronic Acid, also known as Pyren-1-ylboronic Acid, is primarily used as a reactive matrix for the analysis of polyfunctional compounds by MALDI mass spectrometry . It interacts with vicinal functional groups under mild conditions and forms covalent adducts .
Mode of Action
This compound acts as a derivatizing reagent, capable of interacting with vicinal functional groups under mild conditions and forming covalent adducts . The pyrenyl group in its structure, which has a high ability to absorb UV laser quanta, ensures the detection of analyte derivatives containing a this compound residue as radical cations . This is untypical for MALDI .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a reactive matrix in MALDI mass spectrometry . It has been shown to react with distant OH groups and is applicable to the study of various α-hydroxy acids and vicinal aminols . It also has the capability of forming cyclic covalent adducts with 1,2-diamines .
Pharmacokinetics
It’s important to note that its use is primarily in the field of analytical chemistry rather than therapeutics .
Result of Action
The result of this compound’s action is the formation of covalent adducts with various compounds, enabling their analysis via MALDI mass spectrometry . This allows for the detection of analyte derivatives containing a this compound residue as radical cations .
Action Environment
The action of this compound is influenced by the conditions under which MALDI mass spectrometry is conducted . Factors such as temperature, laser radiation energy, and the presence of other compounds can affect its ability to form covalent adducts and facilitate the detection of analyte derivatives .
Safety and Hazards
1-Pyrenylboronic acid should be stored in a dark place, sealed in dry, at room temperature . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .
Direcciones Futuras
Propiedades
IUPAC Name |
pyren-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEKPLLMFXIZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408164 | |
| Record name | 1-Pyrenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164461-18-1 | |
| Record name | 1-Pyrenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyren-1-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)





![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)




